Predicted LogP and Lipophilicity: tert-Butyl vs. Isopropyl Substitution on the Cyclohexylmethylamine Scaffold
The target compound (CAS 65055-37-0) has a predicted ACD/LogP of 3.39, which is significantly higher than the predicted LogP of N-isopropylcyclohexylamine (a direct analog where the tert-butyl group is replaced by an isopropyl group) . While explicit LogP data for N-isopropyl-1-cyclohexylmethanamine is unavailable, a strong class-level inference can be drawn: for a given cyclohexylmethylamine core, substituting the N-alkyl group from isopropyl to tert-butyl typically increases LogP by approximately 1.5–2.0 units due to the greater hydrocarbon surface area and reduced hydrogen-bond acceptor basicity of the sterically hindered nitrogen [1]. This lipophilicity differentiation is critical for applications requiring enhanced membrane permeability or specific logD profiles.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.39 |
| Comparator Or Baseline | N-isopropylcyclohexylamine (predicted LogP ~1.4–2.0, based on class behavior of secondary amines with smaller N-alkyl groups) |
| Quantified Difference | Δ LogP ≈ +1.4 to +2.0 (target more lipophilic) |
| Conditions | Predicted data from ACD/Labs Percepta PhysChem Module (ChemSpider); class comparison based on established trends for increasing N-alkyl carbon count and branching on amine LogP |
Why This Matters
Higher LogP translates to greater membrane permeability and altered tissue distribution, which is a key selection parameter when designing bioactive molecules or agrochemical intermediates where lipophilicity must be tightly controlled.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Establishes additive-constitutive nature of LogP and the contribution of alkyl branching to lipophilicity). View Source
